2-(4-chlorophenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide
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Overview
Description
2-(4-chlorophenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a quinolinyl group, and a pyridine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 4-chlorophenol with a suitable base, such as potassium hydroxide, generates the phenoxy ion, which then reacts with a halogenated precursor to form the chlorophenoxy intermediate.
Quinolinyl Group Introduction: The quinolinyl group is introduced through a nucleophilic substitution reaction, where the chlorophenoxy intermediate reacts with a quinoline derivative under basic conditions.
Pyridine Carboxamide Formation: The final step involves the coupling of the quinolinyl intermediate with a pyridine carboxylic acid derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the quinolinyl and pyridine moieties
Reduction: Reduced carboxamide derivatives
Substitution: Substituted chlorophenoxy derivatives
Scientific Research Applications
2-(4-chlorophenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A synthetic pesticide with similar chlorophenoxy group.
2-(4-chlorophenoxy)acetic acid: Another compound with a chlorophenoxy group, used as a plant growth regulator.
Uniqueness
2-(4-chlorophenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide is unique due to its combination of chlorophenoxy, quinolinyl, and pyridine carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-8-10-16(11-9-15)27-21-17(6-3-13-24-21)20(26)25-18-7-1-4-14-5-2-12-23-19(14)18/h1-13H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMGKSRMHIZTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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